![molecular formula C10H16O5 B030265 Diethyl ethoxymethylenemalonate CAS No. 87-13-8](/img/structure/B30265.png)
Diethyl ethoxymethylenemalonate
Overview
Description
Diethyl ethoxymethylenemalonate (DEEMM) is an organic compound used as a precursor in the synthesis of various chemical structures . It has the linear formula C2H5OCH=C(COOC2H5)2 and a molecular weight of 216.23 .
Synthesis Analysis
The synthesis of DEEMM typically involves a condensation reaction between diethyl malonate and triethyl orthoformate . The reaction removes ethanol to obtain a condensation intermediate, which then undergoes further ethanol elimination to yield DEEMM .Molecular Structure Analysis
DEEMM has a linear formula of C2H5OCH=C(COOC2H5)2 . Its molecular structure consists of an ethoxy methylene group attached to a malonate ester .Chemical Reactions Analysis
DEEMM is used as a precursor in the synthesis of various chemical structures, including pyrimidinones, thiazolopyrimidines, thiazolopyrimidinones, triazolo [1, 5- a] pyrimidines, pyrimido [2,1- b ]benzothiazoles, and ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives .Physical And Chemical Properties Analysis
DEEMM is a liquid at room temperature with a density of 1.07 g/mL at 25 °C . It has a refractive index of 1.462 (lit.) and a boiling point of 279-281 °C (lit.) .Scientific Research Applications
Synthesis of Heterocyclic Systems
Diethyl ethoxymethylenemalonate (EMME) is a very versatile reagent, extensively used for the synthesis of heterocyclic systems . The main application of this reagent is its use in the Gould-Jacobs reaction .
Synthesis of Pyrido[3,2-e]pyrimido[1,2-c]pyrimidines
EMME is used for the synthesis of pyrido[3,2-e]pyrimido[1,2-c]pyrimidines . This compound class has various applications in medicinal chemistry.
Monitoring Lysine Decarboxylase Activity
Initially, EMME was used to monitor lysine decarboxylase activity . Lysine decarboxylase is an enzyme that catalyzes the decarboxylation of lysine, producing cadaverine. This process is significant in the field of biochemistry.
Determination of Amino Acids
EMME is useful in the determination of amino acids by precolumn derivatization by using reversed-phase high-performance liquid chromatography (HPLC) . This technique is widely used in the field of biochemistry for the separation and analysis of complex organic mixtures.
Synthesis of Peptides and Peptide Derivatives
EMME finds wide-ranging applications in scientific research, playing a pivotal role in the synthesis of peptides and peptide derivatives . Peptides have a wide range of applications in drug discovery, therapeutics, and biotechnology.
Synthesis of Polymers and Biodegradable Polymers
EMME is also used in the synthesis of polymers and biodegradable polymers . These materials have numerous applications in various fields including medicine, agriculture, and industry.
Synthesis of Organic Compounds and Small Molecules
EMME is extensively used in the synthesis of organic compounds and small molecules . These compounds are fundamental to the chemical, pharmaceutical, and biotechnological industries.
Antileishmanial Activity Research
Research interests focus on the synthesis of pyrazolyl derivatives with potential antileishmanial activity . Leishmaniasis is a parasitic disease that is found in parts of the tropics, subtropics, and southern Europe.
Safety And Hazards
Future Directions
DEEMM continues to be used in contemporary pharmaceutical industry for the preparation of registered drugs . Its use in the synthesis of chain, cyclic, heterocyclic, and fused heterocyclic structures has been the focus of research in the last ten years . The potential pharmacological activity of compounds obtained from reactions involving DEEMM is also a subject of ongoing research .
properties
IUPAC Name |
diethyl 2-(ethoxymethylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHNWPUDSTBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052591 | |
Record name | Diethyl ethoxymethylenemalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Diethyl ethoxymethylenemalonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20584 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diethyl ethoxymethylenemalonate | |
CAS RN |
87-13-8 | |
Record name | Diethyl (ethoxymethylene)malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (ethoxymethylene)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 87-13-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 87-13-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl ethoxymethylenemalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl ethoxymethylenemalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL (ETHOXYMETHYLENE)MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KF8220SZ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of diethyl ethoxymethylenemalonate?
A1: Diethyl ethoxymethylenemalonate has the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol.
Q2: Is there any spectroscopic data available for diethyl ethoxymethylenemalonate?
A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and Mass Spectrometry to characterize DEEMM and its derivatives. For instance, researchers used 1H NMR and 13C NMR to confirm the structures of DEEMM derivatives and elucidate reaction mechanisms [, ].
Q3: What is the primary role of diethyl ethoxymethylenemalonate in organic synthesis?
A3: DEEMM typically functions as an electrophilic reagent in organic synthesis, readily participating in condensation reactions with various nucleophiles. This reactivity stems from the presence of the electron-withdrawing ethoxymethylene group, which activates the adjacent methylene group for nucleophilic attack.
Q4: Can you provide specific examples of reactions where diethyl ethoxymethylenemalonate is used?
A4: DEEMM is extensively employed in the synthesis of a variety of heterocyclic systems:
- Pyrimidines: DEEMM reacts with aminopyrimidines to form fused pyrimidopyrimidines via the Gould-Jacobs reaction [, ]. Researchers have explored both conventional heating and microwave irradiation methods for this reaction [, ].
- Coumarins: Aryl lithium reagents, generated from protected phenols, add in a conjugate manner to DEEMM, ultimately leading to oxygenated 3-carbethoxycoumarins after hydrolysis [].
- Pyridopyrimidines: Researchers have synthesized pyridopyrimidines by reacting DEEMM with 4-aminopyrido[2,3-d]pyrimidines followed by thermal cyclization [].
Q5: Has computational chemistry been used in research involving diethyl ethoxymethylenemalonate?
A6: Yes, researchers have employed computational methods to understand the reactivity of DEEMM and its derivatives. For instance, quantum chemical calculations were used to investigate thermodynamics, HOMO-LUMO orbitals, and reaction mechanisms in the pseudo-Michael reaction of DEEMM with 2-hydrazinylidene-1-arylimidazolidines [].
Q6: How do structural modifications of compounds derived from diethyl ethoxymethylenemalonate affect their biological activity?
A6: The biological activity of DEEMM derivatives is heavily influenced by the specific heterocyclic core and the substituents present.
- In a study on pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, structural variation at the 9 and 11 positions of the tricyclic core significantly impacted their properties and potential applications [].
- Research on quinolone antibiotic isosteres revealed that incorporating a benzothiazole moiety at the 6-position of the quinolone core led to promising antimicrobial activity [].
- Introducing a cyclic amine substituent at the 7-position of naphthyridine-3-carboxylic acids, synthesized from DEEMM, enhanced their in vitro antibacterial activity [].
Q7: What analytical techniques are employed to study diethyl ethoxymethylenemalonate and its derivatives?
A7: Researchers utilize a range of analytical methods for characterizing DEEMM and its reaction products.
- Chromatographic techniques, particularly HPLC (High-Performance Liquid Chromatography), are frequently employed for separating and analyzing DEEMM derivatives. For example, researchers used HPLC to analyze selenomethionine and selenomethylselenocysteine after derivatization with DEEMM [].
- Mass spectrometry (MS) coupled with HPLC is a powerful tool for identifying and quantifying DEEMM derivatives in complex mixtures. One study used LC-ESI-MS/MS with DEEMM derivatization to analyze onion samples for selenoamino acids [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.